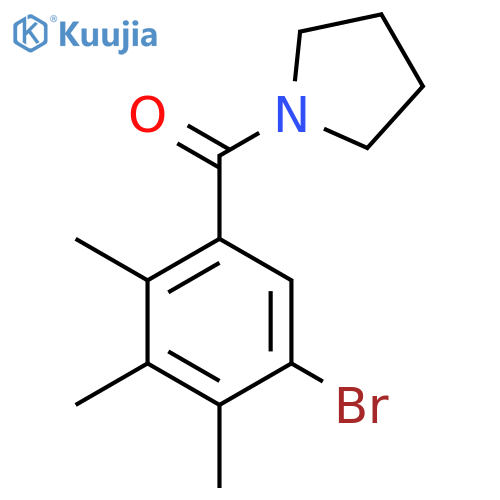Cas no 399006-00-9 (1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine)

399006-00-9 structure
商品名:1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine
- HMS2370B05
- SR-01000446466-1
- 399006-00-9
- AKOS024601260
- HMS1651H18
- (5-bromo-2,3,4-trimethylphenyl)-pyrrolidin-1-ylmethanone
- Cambridge id 6431852
- SMR000106311
- (5-bromo-2,3,4-trimethylphenyl)(pyrrolidin-1-yl)methanone
- EU-0073102
- MLS000110381
- SR-01000446466
- CHEMBL1488840
- F0848-0420
-
- インチ: 1S/C14H18BrNO/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-4-5-7-16/h8H,4-7H2,1-3H3
- InChIKey: MAVGPEBWZWIZKQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C)=C(C)C(C)=C(C=1)C(N1CCCC1)=O
計算された属性
- せいみつぶんしりょう: 295.05718g/mol
- どういたいしつりょう: 295.05718g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0848-0420-20μmol |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-5mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-20mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-3mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-75mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-25mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-2mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-5μmol |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-1mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0848-0420-10mg |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine |
399006-00-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
399006-00-9 (1-(5-bromo-2,3,4-trimethylbenzoyl)pyrrolidine) 関連製品
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
